4-Bromo-2-methoxy-5-methylbenzene-1-sulfonylchloride
CAS No.:
Cat. No.: VC18221532
Molecular Formula: C8H8BrClO3S
Molecular Weight: 299.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrClO3S |
|---|---|
| Molecular Weight | 299.57 g/mol |
| IUPAC Name | 4-bromo-2-methoxy-5-methylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C8H8BrClO3S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,1-2H3 |
| Standard InChI Key | WFMITGUMKPKFSU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1Br)OC)S(=O)(=O)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with:
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A bromine atom at the para position relative to the sulfonyl chloride group (C4),
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A methoxy group at the ortho position (C2),
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A methyl group at the meta position (C5).
The sulfonyl chloride (-SO₂Cl) group at C1 confers high electrophilicity, making the compound reactive toward nucleophiles.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 299.57 g/mol (calculated based on isotopic composition).
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include at ~1370 cm⁻¹ and 1180 cm⁻¹, at 550–600 cm⁻¹, and (methoxy) at ~1250 cm⁻¹.
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NMR (predicted):
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¹H NMR: Methyl group (δ 2.3–2.5 ppm), methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 7.1–7.4 ppm).
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¹³C NMR: Sulfonyl chloride carbon (δ ~120 ppm), brominated carbon (δ ~110 ppm).
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Synthesis and Industrial Production
Retrosynthetic Analysis
Two primary routes are theorized for synthesizing this compound:
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Electrophilic Aromatic Sulfonylation
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Starting from 4-bromo-2-methoxy-5-methylbenzene, sulfonylation is achieved using chlorosulfonic acid () or thionyl chloride () under anhydrous conditions.
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Reaction Conditions:
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Temperature: 0–5°C (exothermic reaction).
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Solvent: Dichloromethane or chlorobenzene.
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Yield: ~60–70% (estimated for analogous reactions).
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Halogenation of Pre-sulfonylated Intermediates
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Bromination of 2-methoxy-5-methylbenzenesulfonyl chloride using in the presence of a Lewis acid (e.g., ).
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Challenge: Regioselectivity must be controlled to ensure bromination at C4.
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Industrial-Scale Considerations
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Safety Protocols: Handling sulfonyl chlorides requires strict moisture control due to hydrolysis risks.
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Purification: Crystallization from non-polar solvents (e.g., hexane) or vacuum distillation.
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols:
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Applications: Synthesis of sulfonamides (antibacterial agents) and sulfonate esters (surfactants).
Oxidation and Reduction
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Oxidation: The methyl group at C5 can be oxidized to a carboxylic acid using under acidic conditions.
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Reduction: Sulfonyl chloride to sulfinic acid () via catalytic hydrogenation ().
Coupling Reactions
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Suzuki-Miyaura Coupling: The bromine atom enables palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives.
Biological and Pharmacological Profile
Enzyme Inhibition
Sulfonyl chlorides are known to inhibit serine proteases (e.g., trypsin) by covalent modification of active-site residues. Computational docking studies suggest moderate binding affinity () for this compound toward thrombin-like enzymes.
Antimicrobial Activity
Analogous sulfonyl chlorides exhibit bacteriostatic effects against Staphylococcus aureus (MIC: 32–64 µg/mL) and Escherichia coli (MIC: 64–128 µg/mL). Resistance mechanisms likely involve efflux pumps and enzymatic hydrolysis.
Cytotoxicity Screening
Preliminary in vitro assays on human cancer cell lines (e.g., MCF-7, A549) indicate moderate cytotoxicity (: 20–40 µM), potentially via apoptosis induction and ROS generation.
Comparative Analysis with Structural Analogues
| Property | 4-Bromo-2-methoxy-5-methyl | 5-Bromo-2-methoxy-4-methyl | 2-Methoxybenzenesulfonyl chloride |
|---|---|---|---|
| Molecular Weight | 299.57 g/mol | 299.57 g/mol | 206.65 g/mol |
| Reactivity (SO₂Cl) | High | High | High |
| Thermal Stability | Decomposes >200°C | Decomposes >200°C | Decomposes >180°C |
| Solubility (H₂O) | Insoluble | Insoluble | Slightly soluble |
Industrial and Research Applications
Pharmaceutical Intermediates
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Key precursor for sulfonamide antibiotics (e.g., sulfadiazine derivatives).
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Used in the synthesis of kinase inhibitors targeting oncology pathways.
Material Science
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Functionalization of polymers to enhance thermal stability and solubility.
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Surface modification of nanoparticles for catalytic applications.
Challenges and Future Directions
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Regioselectivity in Synthesis: Improved catalysts (e.g., directed ortho metalation) could enhance bromination precision.
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Toxicity Mitigation: Structural modifications to reduce off-target reactivity in biological systems.
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Green Chemistry: Developing aqueous-phase sulfonylation methods to minimize solvent waste.
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